2,3-Dibromophenol is a brominated phenol compound that has been the subject of various studies due to its potential applications in different fields. This compound and its derivatives have been isolated from marine organisms and have shown a range of biological activities, including antibacterial and antiangiogenic properties. The studies on 2,3-Dibromophenol and related compounds have provided insights into their mechanisms of action and potential uses in medicine and environmental management.
The potent antibacterial activity of 2,3-Dibromophenol derivatives makes them promising candidates for the development of new antibiotics, especially against drug-resistant strains such as MRSA and VRE. The low MIC values suggest that these compounds could be effective at low doses, which is beneficial for reducing potential side effects and toxicity1.
The antiangiogenic properties of BDDE indicate its potential use as a drug candidate for cancer prevention and therapy. By inhibiting the VEGF signaling system, BDDE could prevent the formation of new blood vessels that tumors require for growth and metastasis. This unique mechanism of action differentiates it from current antiangiogenic agents and could complement existing cancer treatments2.
The ability of bromophenol compounds to modulate ion currents in neuroendocrine cells suggests potential applications in the treatment of neurological disorders. By affecting calcium and potassium ion channels, these compounds could influence neurotransmitter release and neuronal excitability, which are critical factors in many neurological diseases3.
The antibacterial activity of 2,3-Dibromophenol derivatives has been demonstrated in compounds such as 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol, which was isolated from the marine sponge Dysidea granulosa. This compound exhibited potent in-vitro antibacterial activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The minimal inhibitory concentration (MIC) values were found to be low, indicating a strong antibacterial effect, which was even better than that of the standard antibiotic linezolid1.
Another study focused on bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a bromophenol compound derived from marine algae. BDDE was found to inhibit angiogenesis in human umbilical vein endothelial cells (HUVEC) and zebrafish embryos. The compound achieved this by significantly inhibiting cell proliferation, migration, and tube formation. It was observed that BDDE decreased the protein levels of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are crucial for angiogenesis. Additionally, BDDE affected the VEGF downstream signaling molecules, including mTOR and Src, while activating Akt and ERK2.
In neuroendocrine cells, 2,4-dibromophenol, a related compound, modulated voltage-dependent ion currents, which are essential for cellular signaling. The substance was shown to reduce voltage-dependent calcium channel currents and outward membrane currents, mainly carried by potassium ions. This modulation of ion currents could have implications for the compound's effects on cellular processes and signaling3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6